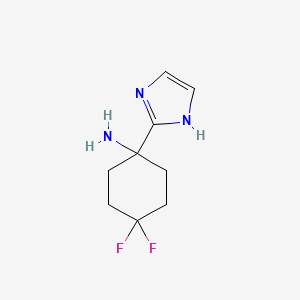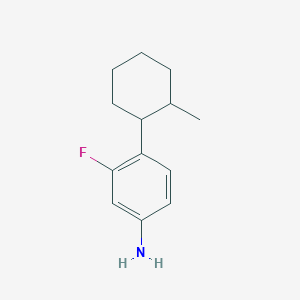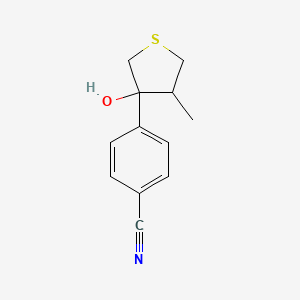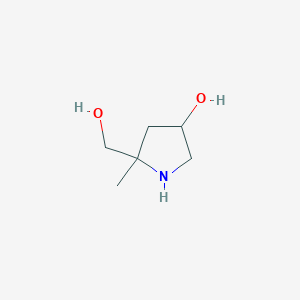
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylpyrrolidin-3-one with formaldehyde in the presence of a reducing agent. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 5-methylpyrrolidin-3-ol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used. The reaction is usually conducted in an inert atmosphere at low temperatures.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-5-methylpyrrolidin-3-ol
Reduction: 5-Methylpyrrolidin-3-ol
Substitution: Various substituted pyrrolidines depending on the reagent used
Scientific Research Applications
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A well-known biomass-derived compound with similar hydroxymethyl functionality.
5-Methylfurfural: Another compound with a methyl group attached to the furan ring.
Uniqueness
5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol is unique due to its pyrrolidine ring structure, which imparts distinct chemical properties and reactivity compared to furan-based compounds. Its combination of hydroxymethyl and methyl groups makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-6(4-8)2-5(9)3-7-6/h5,7-9H,2-4H2,1H3 |
InChI Key |
DGVZHQWAYUDJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)oxan-4-yl]-2-methylpropan-1-ol](/img/structure/B13215874.png)

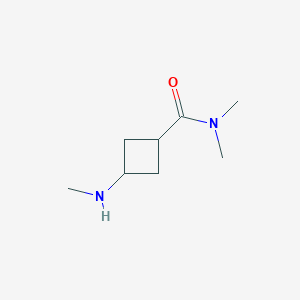
![N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13215883.png)
![2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13215897.png)
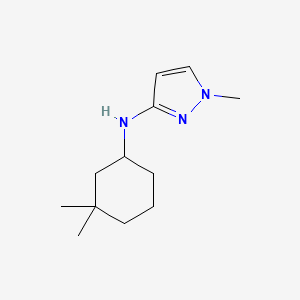
![4-Fluoro-3-[(methylamino)methyl]benzonitrile](/img/structure/B13215914.png)
![({[4-(Chloromethyl)heptyl]oxy}methyl)benzene](/img/structure/B13215919.png)
![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13215927.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)
